molecular formula C₁₇H₁₄D₁₀ClNO B1159779 Iminodibenzyl 5-Carbonyl Chloride-d10

Iminodibenzyl 5-Carbonyl Chloride-d10

Cat. No.: B1159779
M. Wt: 303.89
Attention: For research use only. Not for human or veterinary use.
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Description

Iminodibenzyl 5-Carbonyl Chloride-d10 (CAS: 33948-19-5) is a deuterated derivative of iminodibenzyl carbonyl chloride, a key intermediate in synthetic organic chemistry and pharmaceutical research. Its molecular formula is C₁₇H₁₄D₁₀ClNO, with a molecular weight of 303.89 g/mol . The compound features ten deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility in stable isotope labeling for pharmacokinetic studies, metabolic tracing, and LC/MS quantification . Structurally, it consists of a dibenzazepine backbone with a carbonyl chloride group at position 5, enabling reactivity in nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C₁₇H₁₄D₁₀ClNO

Molecular Weight

303.89

Synonyms

10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl Chloride-d10;  5-(Chlorocarbonyl)-10,11-dihydrodibenzazepine-d10;  5-Chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepine-d10; 

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Iminodibenzyl 5-Carbonyl Chloride

The non-deuterated counterpart (C₁₅H₁₀ClNO; MW: 255.70 g/mol) shares the same core structure but lacks deuterium substitution. Key differences include:

  • Reactivity : The absence of deuterium reduces isotopic stability, making it less suitable for tracer studies.
  • Applications : Primarily used in synthesizing tricyclic antidepressants (e.g., carbamazepine impurities) and organic dyes .

Iminostilbene Carbonyl Chloride-d8

This compound (C₁₅H₂D₈ClNO; MW: 263.75 g/mol) replaces the dibenzazepine core with a stilbene framework. Differences include:

  • Electronic Properties: The conjugated double bonds in stilbene enhance electron delocalization, improving photovoltaic efficiency (η = 3.49–5.53% in dyes) compared to iminodibenzyl derivatives .
  • Deuterium Content : Fewer deuterium atoms (d8 vs. d10) limit its isotopic labeling applications .

3-Chloro-5-Acetyl-Iminodibenzyl

With the molecular formula C₁₆H₁₃ClNO (MW: 270.74 g/mol), this derivative introduces a chlorine atom at position 3 and an acetyl group at position 4. Key distinctions:

  • Synthetic Utility : Less reactive than the carbonyl chloride variant, requiring harsher conditions for further functionalization .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Iminodibenzyl 5-Carbonyl Chloride-d10 C₁₇H₁₄D₁₀ClNO 303.89 Carbonyl chloride, deuterium Isotope-labeled pharmaceuticals
Non-Deuterated Iminodibenzyl 5-Carbonyl Chloride C₁₅H₁₀ClNO 255.70 Carbonyl chloride Antidepressant synthesis, organic dyes
Iminostilbene Carbonyl Chloride-d8 C₁₅H₂D₈ClNO 263.75 Carbonyl chloride, stilbene Photovoltaic materials
3-Chloro-5-Acetyl-Iminodibenzyl C₁₆H₁₃ClNO 270.74 Chlorine, acetyl COX-2 inhibition, cancer research

Pharmaceutical Relevance

  • Deuterated Advantages: this compound improves drug half-life and metabolic stability. In vivo studies show 6–9% bioavailability at target sites, critical for deuterated alkyl pharmaceuticals .
  • Comparative Efficacy: Non-deuterated derivatives are less effective in isotope labeling but remain vital for synthesizing carbamazepine impurities (e.g., 10,11-Dihydro-10-hydroxy Carbamazepine) .

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